2H-Benzo[d][1,2,3]triazol-5-amine
Overview
Description
2H-Benzo[d][1,2,3]triazol-5-amine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5-Aminobenzotriazole is the cytochrome P450 (P450) family of enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds .
Mode of Action
5-Aminobenzotriazole acts as a non-selective, mechanism-based inhibitor of both human and non-human P450 enzymes . It interacts with these enzymes, inhibiting their activity and thereby affecting the metabolism of substances that are normally processed by these enzymes .
Biochemical Pathways
5-Aminobenzotriazole affects the biochemical pathways associated with the metabolism of new chemical entities . By inhibiting the activity of P450 enzymes, it can alter the contributions of P450 versus non-P450 pathways to the metabolism of these entities .
Pharmacokinetics
The pharmacokinetics of 5-Aminobenzotriazole involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of 5-Aminobenzotriazole, influencing how much of the compound reaches its target enzymes and how long it remains active in the body .
Result of Action
The inhibition of P450 enzymes by 5-Aminobenzotriazole can result in significant changes at the molecular and cellular levels . These changes can affect the metabolism of various substances, potentially leading to alterations in their pharmacological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Aminobenzotriazole . For example, the presence of 5-Aminobenzotriazole in water supplies has attracted the attention of many environmental researchers . The impact of these environmental factors on the action of 5-Aminobenzotriazole is an important area of ongoing research .
Biochemical Analysis
Biochemical Properties
2H-Benzo[d][1,2,3]triazol-5-amine plays a crucial role in biochemical reactions, particularly as an acylation agent. It reacts with nucleophilic groups such as amines and alcohols, facilitating the synthesis of various derivatives, including piperazine and quinoline compounds . This compound interacts with enzymes and proteins through hydrogen bonding and π-π stacking interactions, which enhance its binding affinity and specificity . The ability of this compound to form stable complexes with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It exhibits antiproliferative, antimicrobial, and anti-inflammatory activities, which are mediated through its interactions with cellular targets . The compound’s ability to modulate cell signaling pathways and gene expression makes it a potential candidate for therapeutic applications in cancer and infectious diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms stable complexes with enzymes and receptors through hydrogen bonding and π-π stacking interactions, which enhance its binding affinity and specificity . These interactions can lead to the inhibition or activation of specific enzymes, resulting in changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but its activity may decrease due to degradation or interactions with other molecules . Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antiproliferative and antimicrobial activities . At high doses, it may cause toxic or adverse effects, including cellular dysfunction and necrotic cell death . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound’s stability and resistance to metabolic degradation make it a valuable tool in biochemical research. It can influence metabolic flux and metabolite levels, contributing to its diverse biological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, enhancing its biological activity. The compound’s ability to form stable complexes with biomolecules also contributes to its effective transport and distribution.
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its activity and function . Targeting signals and post-translational modifications direct the compound to specific organelles, enhancing its efficacy in biochemical reactions. The subcellular localization of this compound is crucial for its role in modulating cellular processes and gene expression.
Properties
IUPAC Name |
2H-benzotriazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,7H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFHICWNEBCMNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062978 | |
Record name | 1H-Benzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3325-11-9 | |
Record name | 1H-Benzotriazol-6-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003325119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazol-6-amine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-benzo[d][1,2,3]triazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-Aminobenzotriazole readily undergoes reactions with various electrophiles. It can participate in Michael additions with dimethyl acetylenedicarboxylate (DMAD) yielding both Z and E isomers. [, ] This reactivity stems from the nucleophilic nature of the amino group. Furthermore, it undergoes condensation reactions with dimedone and aromatic aldehydes in the presence of acidic catalysts. []
A: 5-Aminobenzotriazole serves as a versatile precursor for a wide range of heterocycles. For instance, reacting it with DMAD can yield (benzotriazol-5-yl)-2-pyridones, triazolo-9,10-dihydrobenzo[b]azepines, and triazolo-2-oxindoles, depending on the reaction conditions. [, ] Furthermore, it can be used to synthesize triazolo[4,5-f]quinolines through reactions with β-keto esters and diethyl ethoxymethylenemalonate. [] Condensation reactions with dimedone and aromatic aldehydes lead to the formation of tetrahydrotriazoloacridines. []
A: The derivatives of 5-Aminobenzotriazole, specifically the triazolo[4,5-f]quinolines, have shown potential pharmacological interest. [] While specific details on their biological activity are not elaborated upon in the provided research, this highlights the potential of these compounds for medicinal chemistry applications.
A: One challenge is the potential for side reactions due to the dual reactivity of 5-Aminobenzotriazole. [] Selective protection of the triazole nitrogen is often required to control the reaction pathway and obtain desired products. Further research focusing on optimizing reaction conditions and exploring alternative synthetic routes could address this challenge and enhance the accessibility of diverse 5-Aminobenzotriazole derivatives.
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